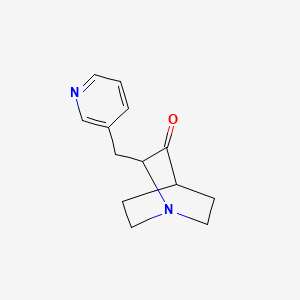

2-(Pyridin-3-ylmethyl)quinuclidin-3-one

Description

Contextual Significance of the Quinuclidine (B89598) Core in Medicinal Chemistry and Organic Synthesis

The quinuclidine nucleus, a bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, which can lead to high-affinity and selective interactions with biological targets. This structural rigidity minimizes the entropic penalty upon binding to a receptor, a desirable characteristic in drug design.

The quinuclidine moiety is found in a variety of natural products, most notably the Cinchona alkaloids such as quinine (B1679958) and quinidine, which have a long history in the treatment of malaria. nih.gov The therapeutic applications of synthetic quinuclidine derivatives are diverse, with compounds exhibiting a wide range of pharmacological activities, including anticholinergic, antihistaminic, and antiarrhythmic effects. nih.gov

In organic synthesis, the quinuclidine framework serves as a versatile building block. Its synthesis, often accomplished through methods like the Dieckmann condensation to form the core ring system, has been a subject of study for decades. eurekaselect.com The basicity of the quinuclidine nitrogen and the potential for stereoselective functionalization at its various positions make it a valuable component in the construction of complex molecules and as a chiral ligand or catalyst in asymmetric synthesis.

Table 1: Notable Quinuclidine-Containing Compounds and Their Significance

| Compound | Class | Significance |

| Quinine | Natural Product (Cinchona Alkaloid) | Antimalarial drug with a long history of use. nih.gov |

| Varenicline | Synthetic Compound | A partial agonist for nicotinic acetylcholine (B1216132) receptors, used for smoking cessation. |

| Solifenacin | Synthetic Compound | A muscarinic receptor antagonist used to treat overactive bladder. |

| Cevimeline | Synthetic Compound | A muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome. |

Historical Overview of Research Trends Involving Pyridine-Substituted Quinuclidinone Scaffolds

The exploration of pyridine-substituted quinuclidinone scaffolds is deeply rooted in the broader history of research into nicotinic acetylcholine receptors (nAChRs). Early investigations into the structure of nicotine (B1678760) and other natural products containing both a basic nitrogen center and an aromatic ring spurred the synthesis of numerous analogs aimed at understanding the pharmacophore required for nAChR activity.

The development of synthetic routes to quinuclidinone, a key precursor, was a significant step. The Dieckmann condensation of piperidine (B6355638) derivatives provided an accessible pathway to this bicyclic ketone, opening the door for further chemical modification. eurekaselect.com Researchers then began to explore the introduction of various substituents at the 2-position of the quinuclidin-3-one (B120416) ring system.

A pivotal trend in this area has been the synthesis of 2-arylmethyl and 2-heteroarylmethyl derivatives of 3-quinuclidinone. These efforts were largely driven by the quest for potent and selective ligands for nAChRs, which are implicated in a variety of central nervous system disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The pyridine (B92270) ring, with its nitrogen atom capable of hydrogen bonding and its tunable electronic properties, emerged as a particularly interesting substituent.

The synthesis of compounds structurally related to 2-(Pyridin-3-ylmethyl)quinuclidin-3-one, such as 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, has been reported in the context of developing selective nAChR ligands. These studies have demonstrated that the combination of a quinuclidine core and a pyridine ring can lead to high-affinity binding to specific nAChR subtypes. While the ketone functionality at the 3-position in the target compound of this article introduces a different electronic and steric profile compared to the more extensively studied amine or hydroxyl derivatives, the foundational research on related pyridine-substituted quinuclidines provides a strong rationale for its investigation as a potentially bioactive molecule.

Table 2: Timeline of Key Developments in Quinuclidine and Pyridine-Substituted Scaffold Research

| Year/Era | Development | Significance |

| 1820 | Isolation of Quinine | First isolation of a key natural product containing the quinuclidine core, sparking interest in its medicinal properties. nih.gov |

| Early 20th Century | Elucidation of Quinine's Structure | Provided the structural basis for synthetic efforts and the understanding of its biological activity. |

| Mid-20th Century | Development of Synthetic Routes to Quinuclidinone | Enabled the synthesis of a wide range of novel quinuclidine derivatives for pharmacological testing. eurekaselect.com |

| Late 20th Century - Present | Focus on Nicotinic Acetylcholine Receptor Ligands | Synthesis of numerous pyridine-substituted quinuclidines and related scaffolds to develop selective modulators for CNS disorders. |

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,9,11-12H,3-4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZRUHBKCNPOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Pharmacological Investigations of 2 Pyridin 3 Ylmethyl Quinuclidin 3 One Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Influence of Substitutions on the Quinuclidine (B89598) Ring on Biological Activity

The quinuclidine ring is a key structural component, and substitutions on this scaffold have a profound impact on biological activity. For ligands targeting nicotinic receptors, the addition of substituents at the 3-position of the 2-(pyridylmethyl)quinuclidine core can modulate selectivity. Specifically, these substitutions have been shown to decrease affinity for the α4β2 nAChR subtype while, in some instances, increasing affinity for the α7 subtype. lookchem.com

The 3-position has proven to be particularly amenable to chemical diversification, leading to the generation of four distinct classes of ligands: carbamates, ureas, amides, and sulfonamides. lookchem.com Furthermore, the stereochemistry of the substituents is critical; a cis-configuration between the groups at the 2- and 3-positions of the quinuclidine ring is favorable for binding to the target receptor. lookchem.com These findings underscore the importance of the quinuclidine ring as a scaffold for fine-tuning the pharmacological profile of these derivatives.

Role of the Pyridine (B92270) Ring and its Positional Isomerism in Ligand-Target Binding

The pyridine ring is a fundamental pharmacophoric element in this class of compounds, often acting as a hydrogen bond acceptor in interactions with biological targets. lookchem.comnih.gov Its presence and position significantly influence binding affinity and selectivity.

Positional isomerism of the nitrogen within the pyridine ring is a critical determinant of activity. For example, in a series of compounds designed as MSK1 inhibitors, a 3-pyridyl derivative demonstrated a beneficial effect on activity (IC₅₀ = 5.8 µM), whereas the corresponding 4-pyridyl isomer was detrimental to activity. mdpi.com Similarly, in the development of selective 5-lipoxygenase inhibitors, the 2-(3-Pyridylmethyl) substituent on an indazolinone core was found to provide a combination of selectivity and oral potency. nih.gov In the design of nAChR ligands, the 2-(pyridin-3-yl) moiety is a frequently utilized starting point, with numerous derivatives exhibiting high affinity for α4β2 and α7 receptor subtypes. nih.gov This consistently observed preference for the 3-pyridyl isomer highlights its crucial role in establishing the optimal orientation and interactions within the ligand-binding pocket.

Impact of Linker Chemistry and Heterocyclic Moieties on Receptor Affinity and Efficacy

The chemical nature of the linker connecting the core quinuclidine structure to other moieties, as well as the identity of those moieties, are pivotal in determining receptor affinity and efficacy.

For α7 nAChR Agonists: The highly selective agonist TC-5619 features a benzo[b]furan-2-carboxamide group attached via an amide linker to the 3-amino position of the 2-(pyridin-3-ylmethyl)quinuclidine core. This specific combination is crucial for its high affinity and selectivity. researchgate.netnih.gov

For Squalene Synthase Inhibitors: Potent inhibitors were developed by connecting a 9H-carbazole moiety to a 3-ethylidenequinuclidine scaffold using an ethoxy linker. nih.gov

For Lipoxygenase Inhibitors: The nature of the substituent at the N2 position of the indazolinone ring was found to be a critical factor for inhibitory activity against 5-lipoxygenase. nih.gov

Broader structure-activity relationship studies on pyridine derivatives have shown that the introduction of specific functional groups can enhance biological activity. The presence and positioning of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH₂) groups can lead to increased potency. nih.gov Conversely, the inclusion of bulky groups or halogen atoms may result in lower biological activity. nih.gov This demonstrates that a holistic approach, considering the core, linker, and peripheral heterocyclic moieties, is essential for the successful design of potent and selective ligands.

Stereochemical Effects on Pharmacological Profiles

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its pharmacological activity. nih.gov For quinuclidine derivatives, which possess multiple chiral centers, the specific stereoisomer can profoundly influence its interaction with biological targets, leading to significant differences in efficacy, potency, and receptor selectivity.

Preclinical Pharmacological Efficacy (In Vivo and Ex Vivo Studies, excluding human clinical trials)

The quinuclidine scaffold is a key component in compounds targeting central nervous system (CNS) disorders, largely due to their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. nih.gov The α7 nAChR is a well-established therapeutic target for conditions involving cognitive impairment and neurodegeneration. nih.gov Animal models are indispensable tools for the preclinical evaluation of compounds intended to treat cognitive dysfunction, providing a means to screen for efficacy and validate molecular targets. nih.gov

While direct in vivo studies on 2-(pyridin-3-ylmethyl)quinuclidin-3-one in cognitive models were not detailed in the reviewed literature, related quinuclidine derivatives have shown promising results. For example, ligands based on the quinuclidinyl-3(1,2,3-triazole) nucleus, which demonstrate nanomolar binding affinity for the α7 receptor, have shown promising activity in models of cognitive impairment. nih.gov These findings suggest that compounds structurally related to this compound, which also target the α7 nAChR, hold therapeutic potential for neurological disorders characterized by cognitive deficits. The use of established animal models of cognition, such as the radial arm maze and the Morris water maze, is crucial for evaluating the potential of these compounds to advance into human studies. nih.govjmu.edu

The α7 nAChR, a target for many quinuclidine derivatives, is known to play a crucial role in modulating inflammatory responses. nih.gov This link provides a strong rationale for investigating the anti-inflammatory potential of this compound and its analogues. Preclinical studies in murine models are a standard method for evaluating the anti-inflammatory activity of novel compounds.

While specific studies on this compound were not available, research on other heterocyclic scaffolds provides insight into potential mechanisms and evaluation models. For instance, novel isatin (B1672199) derivatives have been shown to significantly reduce carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.gov Some of these compounds exhibited anti-inflammatory activity comparable to the standard drug, indomethacin. nih.gov The mechanism for such compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. nih.gov Similarly, pyridazinone derivatives have been identified as potential anti-inflammatory agents through the inhibition of phosphodiesterase type 4 (PDE4) and have been shown to regulate the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in murine air-pouch models. nih.govnih.gov These studies demonstrate that compounds with structural similarities to quinuclidine derivatives can exert significant anti-inflammatory effects, suggesting that this compound derivatives are viable candidates for evaluation in similar murine models of inflammation. nih.gov

The investigation of novel chemical scaffolds for anticancer activity is a significant area of pharmaceutical research. Heterocyclic compounds, including those with pyridine and piperidine (B6355638) cores, have demonstrated notable antiproliferative effects against various human tumor cell lines. nih.gov

Studies on 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines revealed their in vitro antiproliferative activity against human solid tumor cell lines, including ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancer lines. nih.gov The biological activity was found to be dependent on the specific chemical structure, with tetrahydropyridine (B1245486) analogues generally showing greater potency than their piperidine counterparts. nih.gov Further investigation into the mechanism of action for one promising compound indicated an arrest of the cell cycle in the G2/M phase. nih.gov Similarly, a series of 3-(pyrid-2-yl)-pyrazolines were synthesized and evaluated for antiproliferative activity, with a lead compound showing sub-micromolar activity in the NCI 60 human tumor cell line screen. researchgate.netbath.ac.uk Mechanistic studies, including in vitro tubulin assays and confocal microscopy, suggested that this compound acts by disrupting microtubule formation, a validated anticancer strategy. researchgate.netbath.ac.uk These findings indicate that the pyridine moiety, a key feature of this compound, is present in compounds with significant antiproliferative potential, warranting the investigation of quinuclidine derivatives in cancer cell line screening.

| Compound Class | Cancer Cell Line(s) | Observed Effect | Potential Mechanism |

| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780 (ovarian), SW1573 (lung), WiDr (colon) | Potent antiproliferative activity | G2/M phase cell cycle arrest |

| 3-(Pyrid-2-yl)-pyrazolines | HT29 (colon), NCI 60 panel | Sub-micromolar antiproliferative activity | Disruption of microtubule formation |

| 3-(prop-1-en-2-yl)azetidin-2-ones | MCF-7 (breast), MDA-MB-231 (breast) | Potent antiproliferative activity (nM range) | Tubulin polymerization inhibition |

Neuroprotection, the preservation of neuronal structure and function, is a key therapeutic goal for a wide range of neurological disorders. The α7 nicotinic acetylcholine receptor (nAChR), which is widely distributed in the central nervous system, has been identified as a crucial target for neuroprotective strategies. nih.gov Agonism at the α7 nAChR can trigger signaling cascades that protect neurons from various insults.

Compounds derived from the quinuclidine scaffold are frequently designed as α7 nAChR ligands. nih.gov Research into thiazole (B1198619) derivatives has shown that these compounds can protect primary cultured cortical astrocytes against oxidative stress induced by hydrogen peroxide. nih.gov This protection is achieved by enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase, and by reducing the levels of reactive oxygen species. nih.gov Natural products are also a rich source of neuroprotective compounds that act through various mechanisms, including the reduction of oxidative stress and inflammation. nih.govnih.gov For instance, compounds like curcumin (B1669340) and resveratrol (B1683913) have demonstrated neuroprotective effects in models of neurodegeneration by modulating pathways such as NF-κB. nih.gov Given that this compound derivatives are potent α7 nAChR modulators, they represent a promising avenue for neuroprotective drug discovery, potentially acting by mitigating oxidative stress and modulating inflammatory pathways within the CNS. nih.gov

The rise of antibiotic resistance has created an urgent need for new classes of antimicrobial agents. nih.gov Quinuclidine-based compounds, particularly their quaternary ammonium (B1175870) salts, have emerged as a promising class of antimicrobials with potent activity against a broad spectrum of bacteria. nih.govresearchgate.net

Numerous studies have synthesized and evaluated quaternary N-alkyl/alkylaryl derivatives of 3-hydroxyiminoquinuclidine. nih.govresearchgate.net These compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govresearchgate.net The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov For example, certain N-benzyl quinuclidinium oxime derivatives exhibit excellent in vitro activity against clinically significant pathogens like Pseudomonas aeruginosa (MIC = 0.25 µg/mL) and Klebsiella pneumoniae (MIC = 0.50 µg/mL). nih.gov The mechanism of action for these cationic biocides is thought to involve the destructive interaction with the bacterial outer membrane. nih.gov The presence of a halogen atom, such as chlorine or bromine, on the benzyl (B1604629) substituent often enhances the antimicrobial potential. researchgate.net In contrast, the non-quaternized precursor, 3-hydroxyiminoquinuclidine, generally shows very poor activity, highlighting the importance of the permanent positive charge for antimicrobial action. nih.gov

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

| N-p-bromobenzyl quinuclidinium oxime (Compound 10) | Pseudomonas aeruginosa | 0.25 |

| N-p-bromobenzyl quinuclidinium oxime (Compound 10) | Klebsiella pneumoniae | 0.50 |

| N-p-bromobenzyl quinuclidinium oxime (Compound 10) | Gram-negative bacteria (general) | 0.25 - 1.00 |

| Nonquaternary 3-hydroxyiminoquinuclidine (qox) | Various strains | 128 - 256 |

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

Central Nervous System (CNS) Permeability in Animal Models

No data available.

Oral Bioavailability in Preclinical Species

No data available.

Computational and Theoretical Studies of 2 Pyridin 3 Ylmethyl Quinuclidin 3 One and Its Derivatives

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as 2-(Pyridin-3-ylmethyl)quinuclidin-3-one, might bind to its receptor at the atomic level. These techniques are crucial for understanding the forces that govern this interaction and for predicting the binding affinity of new, untested molecules.

A significant challenge in studying nAChRs, the primary targets for this compound, is the limited availability of high-resolution crystal structures for all subtypes. nih.gov To overcome this, researchers employ homology modeling, a technique that builds a three-dimensional model of a target protein using the known structure of a related homologous protein as a template. nih.govnih.gov For nAChRs, the acetylcholine-binding protein (AChBP) has been a frequently used template due to its structural similarity to the extracellular ligand-binding domain of the receptor. nih.govpnas.org

Through homology modeling, detailed structural models of various nAChR subtypes, including the α7 and α3β4 receptors, have been generated. nih.govnih.govmdpi.com These models provide a structural framework that is essential for subsequent docking studies, allowing for the investigation of ligand binding even in the absence of an experimentally determined receptor structure. nih.govnih.gov The quality and reliability of these homology models are critical and are often assessed using various validation tools and by their ability to rationalize known experimental data. nih.gov

With a reliable receptor model in hand, molecular docking simulations can be performed to predict the preferred binding orientation of a ligand within the receptor's binding site. nih.govuky.edursc.org For derivatives of this compound, these simulations have been instrumental in identifying key interactions that contribute to their binding affinity and selectivity for different nAChR subtypes. mdpi.comuky.edu

Docking studies have consistently shown that the quinuclidine (B89598) nitrogen atom of these ligands forms a crucial hydrogen bond with a conserved tryptophan residue (Trp-149) in the binding pocket of nAChRs. nih.govuky.edu Furthermore, cation-π interactions between the protonated nitrogen of the ligand and the aromatic rings of tyrosine and tryptophan residues within the binding site are also significant contributors to the binding energy. uky.edu These simulations can accurately predict the experimentally observed trends in binding affinity, providing a powerful tool for virtual screening and lead optimization. nih.gov

| Key Interacting Residue | Type of Interaction | Ligand Moiety Involved | Receptor Subtype |

| Trp-149 | Hydrogen Bond | Quinuclidine Nitrogen | α3β4, α7 |

| Trp-149 | Cation-π | Quinuclidine Nitrogen | α7 |

| Tyr-93 | Cation-π | Quinuclidine Nitrogen | Not specified |

| Tyr-188 | Cation-π | Quinuclidine Nitrogen | Not specified |

| Tyr-195 | Cation-π | Quinuclidine Nitrogen | Not specified |

Pharmacophore Elucidation and Computational Design of Novel Ligands

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, cationic centers) that a molecule must possess to bind to a specific receptor. nih.govnih.gov For ligands targeting nAChRs, the minimal pharmacophore for activation includes a cationic center and a hydrogen bond acceptor. nih.gov

By analyzing the binding modes of known active compounds, including derivatives of this compound, computational chemists can develop pharmacophore models that serve as templates for the design of novel ligands with improved affinity and selectivity. uky.edunih.gov These models can be used to screen large virtual libraries of compounds to identify new chemical scaffolds that fit the pharmacophoric requirements. nih.gov This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing. rsc.orgnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties and Intermolecular Interactions)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules and the nature of intermolecular interactions. lew.roresearchgate.net These methods can be used to accurately calculate properties like molecular electrostatic potential, orbital energies (HOMO and LUMO), and the strength of non-covalent interactions, such as hydrogen bonds and cation-π interactions. researchgate.netnih.govscirp.org

In the context of this compound and its derivatives, DFT calculations can be employed to:

Determine the most stable conformations of the ligands.

Analyze the charge distribution within the molecule to understand its electrostatic interactions with the receptor. lew.ro

These quantum mechanical insights complement the results from classical molecular mechanics-based methods like docking and molecular dynamics, providing a more accurate and detailed picture of ligand-receptor binding. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational technique that simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior of biological systems. mdpi.comnsf.gov For the study of this compound and its derivatives, MD simulations are invaluable for:

Conformational Analysis: These ligands can adopt various conformations, and MD simulations can explore the conformational landscape to identify the low-energy, biologically relevant shapes. scispace.com

Binding Dynamics: MD simulations can model the entire process of a ligand binding to its receptor, revealing the pathway of approach and any conformational changes that occur in both the ligand and the receptor upon binding. nih.govbiorxiv.org This provides a more realistic view of the binding event than static docking poses. nih.govnih.gov

By simulating the ligand-receptor complex in a more realistic environment (e.g., surrounded by water molecules), MD simulations can refine the binding poses obtained from docking and provide a more accurate estimation of binding free energies. uky.edubiorxiv.org

| Computational Technique | Application | Key Insights |

| Homology Modeling | Receptor structure prediction | 3D models of nAChR subtypes (e.g., α7, α3β4) |

| Molecular Docking | Prediction of binding modes | Identification of key interactions (H-bonds, cation-π) |

| Pharmacophore Modeling | Design of novel ligands | Essential 3D chemical features for receptor binding |

| Quantum Chemical Calculations | Electronic properties and interaction energies | Accurate charge distribution and interaction strengths |

| Molecular Dynamics Simulations | Conformational analysis and binding dynamics | Dynamic behavior of ligand-receptor complex |

Applications in Organic Synthesis and Material Science

Utilization as a Versatile Building Block in the Construction of Complex Organic Molecules

While detailed research on the direct use of 2-(pyridin-3-ylmethyl)quinuclidin-3-one as a building block is limited, its constituent parts, the pyridine (B92270) and quinuclidine (B89598) rings, are well-established pharmacophores and synthetic intermediates. Pyridine derivatives are integral to a vast number of pharmaceuticals and functional materials. Similarly, the quinuclidine nucleus is a key component of many natural alkaloids and synthetic compounds with significant biological activity.

Theoretically, the ketone group in this compound can serve as a handle for a variety of chemical modifications, including but not limited to:

Reductive amination: To introduce diverse amine-containing substituents.

Wittig reaction: For the formation of carbon-carbon double bonds.

Aldol condensation: To create more complex carbon skeletons.

These potential transformations could lead to a library of novel compounds with potential applications in medicinal chemistry and other areas of organic synthesis. However, specific examples of such applications for this particular compound are not readily found in published research. A related compound, (2S,3R)-2-(Pyridin-3-ylmethyl)quinuclidin-3-amine, is noted as a useful research compound and building block, highlighting the synthetic potential of this molecular framework.

Exploration in the Development of Novel Materials and Polymers

The incorporation of heterocyclic compounds into polymers can impart unique properties, such as thermal stability, conductivity, and specific binding capabilities. The pyridine nitrogen in this compound could potentially be used for coordination with metal ions to form metallopolymers or as a site for quaternization to create cationic polymers.

The development of advanced drug delivery systems often relies on polymers and materials that can encapsulate, transport, and release therapeutic agents in a controlled manner. While there is no direct evidence of this compound being used in such systems, its structure possesses features that could be hypothetically beneficial. For instance, polymers derived from this compound might exhibit pH-responsive behavior due to the basicity of the pyridine and quinuclidine nitrogens, which could be exploited for targeted drug release in specific physiological environments.

Further research is necessary to explore and validate these potential applications. The current body of scientific literature does not provide concrete examples or detailed studies on the use of this compound in material science or for the development of drug delivery systems.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(pyridin-3-ylmethyl)quinuclidin-3-one and its derivatives?

The compound is synthesized via aldol condensation between quinuclidin-3-one and pyridinylmethyl precursors. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C facilitates the formation of (Z)-configured products, as seen in analogous quinuclidin-3-one derivatives . Post-synthetic modifications, such as N-deacetylation under basic conditions, are used to refine substituents. Characterization typically involves IR spectroscopy (to confirm carbonyl groups) and GC-MS for molecular ion verification, though intensity variations (0.5–8.0%) may require complementary techniques like H NMR .

Q. How is the structural integrity of this compound verified in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, derivatives like (2Z,3E)-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}quinuclidin-3-one oxime were resolved using orthorhombic systems (space group P222) with SHELX software for refinement . Key parameters include unit cell dimensions (e.g., Å, Å) and bond-angle validation (e.g., 109.5–130.6° for aromatic systems) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Chromatography : HPLC or GC-MS to detect impurities.

- Spectroscopy : H/C NMR for stereochemical confirmation; IR for functional groups (e.g., quinuclidinone C=O stretch at ~1700 cm).

- Thermal Analysis : TGA/DSC to assess decomposition profiles, especially if used in metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can computational modeling enhance the design of this compound derivatives for biological applications?

Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like thermal sensitizing proteins. For instance, (Z)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-one derivatives showed NADPH oxidase inhibition, validated by in vitro assays . Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., HOMO-LUMO gaps) for reactivity tuning .

Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

- Meta-analysis : Compare datasets across studies (e.g., Sonar et al. (2007) vs. Sekhar et al. (2003)) to identify outliers due to assay conditions (e.g., pH, temperature) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., pyridinyl vs. benzyl groups) to isolate pharmacophoric motifs .

Q. How does incorporation into metal-organic frameworks (MOFs) alter the compound’s physicochemical properties?

In MOFs like {[Co(TER)(L2)(DMF)]·5DMF}, the ligand L2 (a derivative) enhances gas adsorption via π-π stacking and coordinative unsaturation. BET surface area analysis and CO/CH selectivity studies quantify these effects .

Q. What role do quinuclidin-3-one derivatives play in modulating the TP53 signaling pathway?

Analogues like PRIMA-1 (2,2-bis(hydroxymethyl)quinuclidin-3-one) reactivate mutant TP53 by covalently binding to cysteine residues, inducing apoptosis in cancer cells. Mechanistic studies use Western blotting (p53 protein levels) and flow cytometry (apoptosis markers) .

Methodological Guidance

-

For Synthetic Optimization :

- Use low-temperature (−78°C) conditions to suppress side reactions during aldol condensation .

- Employ lithium salts (e.g., LiCl) to stabilize intermediates in green synthesis protocols .

-

For Crystallographic Challenges :

-

For Biological Assays :

- Standardize thermal sensitization protocols (e.g., 42°C exposure for 1 hour) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.